molecular formula C23H25N3OS B2798839 4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide CAS No. 361477-64-7

4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide

Cat. No.: B2798839
CAS No.: 361477-64-7
M. Wt: 391.53
InChI Key: NXPTYGRFYVPWSI-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps, starting from commercially available precursors One common method involves the formation of the thieno[3,4-c]pyrazole core through a cyclization reactionThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and automated synthesis platforms to enhance reaction efficiency and product consistency .

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the aromatic rings or the thieno[3,4-c]pyrazole core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide involves its interaction with specific molecular targets. The thieno[3,4-c]pyrazole core is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, influencing processes such as cell signaling, metabolism, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives and benzamide-based molecules. Examples include:

Uniqueness

What sets 4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide apart is its specific combination of functional groups and the thieno[3,4-c]pyrazole core. This unique structure provides distinct reactivity and potential biological activities, making it a valuable compound for various research applications .

Biological Activity

4-tert-butyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide is a complex organic compound that belongs to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article explores the biological activity of this specific compound, highlighting its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

C19H22N2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{S}

This compound features a thieno[3,4-c]pyrazole core with a tert-butyl group and a benzamide moiety. The presence of these functional groups contributes to its biological activity.

Antitumor Activity

Research indicates that pyrazole derivatives exhibit significant antitumor effects. For instance, compounds similar to this compound have shown inhibitory activity against various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival. Notably, studies have identified that thieno[3,4-c]pyrazole derivatives can inhibit BRAF(V600E) mutations and other oncogenic pathways .

Table 1: Antitumor Activity of Pyrazole Derivatives

Compound NameTargetIC50 (µM)Cell Line
Compound ABRAF0.5A375
Compound BEGFR1.2HCC827
This compoundUnknownTBDTBD

Anti-inflammatory Activity

In addition to antitumor properties, pyrazole derivatives have demonstrated anti-inflammatory effects. They are known to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. This mechanism is crucial in conditions like rheumatoid arthritis and other inflammatory diseases .

Case Study: Anti-inflammatory Effects

A study conducted on a series of pyrazole derivatives revealed that certain compounds significantly reduced the levels of nitric oxide (NO) in LPS-stimulated macrophages. The inhibition of NO production correlates with reduced inflammation markers .

Antimicrobial Activity

Pyrazole derivatives also exhibit antimicrobial properties against various pathogens. For example, compounds structurally related to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Table 2: Antimicrobial Activity of Pyrazole Derivatives

Compound NamePathogenMinimum Inhibitory Concentration (MIC)
Compound CStaphylococcus aureus32 µg/mL
Compound DEscherichia coli16 µg/mL
This compoundTBDTBD

The biological activities of thieno[3,4-c]pyrazole derivatives are largely attributed to their ability to interact with specific molecular targets. These interactions may involve:

  • Enzyme Inhibition: Many pyrazole derivatives act as inhibitors for various kinases involved in cancer progression.
  • Receptor Modulation: They may modulate receptor activity affecting cellular signaling pathways.
  • Gene Expression Regulation: Some compounds influence transcription factors that regulate gene expression related to inflammation and tumorigenesis.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of pyrazole derivatives. Key factors influencing their efficacy include:

  • Substituent Positioning: Variations in substituent positions on the pyrazole ring can significantly alter biological activity.
  • Functional Groups: The presence of electron-withdrawing or electron-donating groups can enhance or diminish activity.
  • Steric Hindrance: Larger groups may affect the compound's ability to bind to target sites.

Properties

IUPAC Name

4-tert-butyl-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3OS/c1-15-6-5-7-18(12-15)26-21(19-13-28-14-20(19)25-26)24-22(27)16-8-10-17(11-9-16)23(2,3)4/h5-12H,13-14H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXPTYGRFYVPWSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC=C(C=C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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